5-Methyl-4,5-dihydro-1,2-oxazol-3-amine
Overview
Description
“5-Methyl-4,5-dihydro-1,2-oxazol-3-amine” is a chemical compound with the molecular formula C4H8N2O . It has a molecular weight of 100.12 . The compound is in liquid form .
Synthesis Analysis
The synthesis of oxazoles, including compounds similar to “5-Methyl-4,5-dihydro-1,2-oxazol-3-amine”, often involves reactions such as direct arylation and alkenylation . Various methods have been developed for the regioselective arylation of oxazoles . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Molecular Structure Analysis
The molecular structure of “5-Methyl-4,5-dihydro-1,2-oxazol-3-amine” consists of a five-membered oxazole ring, which contains three carbon atoms, one nitrogen atom, and one oxygen atom . One of the carbon atoms in the ring is substituted with a methyl group .Physical And Chemical Properties Analysis
“5-Methyl-4,5-dihydro-1,2-oxazol-3-amine” has a density of 1.3±0.1 g/cm3, a boiling point of 153.1±23.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.0±3.0 kJ/mol and a flash point of 46.4±22.6 °C .Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine is a versatile compound involved in various chemical syntheses and applications, primarily due to its reactivity and the presence of functional groups that allow for multiple chemical transformations. Research has demonstrated its utility in the synthesis of novel compounds with potential antimicrobial, anticancer, and chemical synthesis applications.
Antimicrobial Activities : Compounds derived from 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine have been explored for their antimicrobial properties. For instance, derivatives synthesized from reactions with primary amines have shown significant antimicrobial activities against various microorganisms, indicating the potential for the development of new antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis : The crystal structure of compounds containing 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine has been studied to understand their molecular configurations and interactions. Such analyses reveal intricate hydrogen bonding and π–π interactions, contributing to the understanding of their chemical and physical properties (Tahir et al., 2012).
Anticancer Evaluation : Novel derivatives of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine have been synthesized and evaluated for their in vitro anticancer activities. Some derivatives exhibit promising activity against a range of human tumor cell lines, highlighting the compound's potential as a scaffold for developing anticancer agents (Kattimani et al., 2013).
Catalysis and Synthesis Applications : Research into the catalytic applications of derivatives of 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine has shown their effectiveness in promoting various chemical reactions. This includes the synthesis of oxazoles and other heterocyclic compounds, which are important in pharmaceutical chemistry and materials science (Pasunooti et al., 2015).
Safety And Hazards
The compound is associated with several hazard statements, including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(5)6-7-3/h3H,2H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVLTQQTLZIBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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